N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide
Description
Chemical Identity: N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide (CAS: 56211-40-6) is a sulfonamide derivative structurally related to the loop diuretic Torasemide (Torsemide). While Torasemide itself features a 3-methylphenyl substituent (C₁₆H₂₀N₄O₃S; ), this compound is characterized by a 4-methylphenyl group at the pyridine C4-position, making it a positional isomer and a known impurity in Torasemide formulations ().
Properties
CAS No. |
106944-63-2 |
|---|---|
Molecular Formula |
C16H20N4O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-(4-methylanilino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-9-8-14(15)19-13-6-4-12(3)5-7-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21) |
InChI Key |
OYWIUXPFDBBNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule derives from two primary synthetic building blocks:
- 4-[(4-Methylphenyl)amino]-3-pyridinesulfonamide (Intermediate A).
- Isopropyl isocyanate (Reagent B).
Intermediate A is synthesized via nucleophilic aromatic substitution (NAS) between 4-chloro-3-pyridinesulfonamide hydrochloride and 4-methylaniline. Reagent B facilitates carbamoylation at the sulfonamide nitrogen to introduce the N-isopropylcarbamoyl moiety. This two-step approach aligns with methodologies validated for structurally related compounds.
Synthesis of 4-[(4-Methylphenyl)amino]-3-pyridinesulfonamide
Reaction Conditions and Optimization
The NAS reaction between 4-chloro-3-pyridinesulfonamide hydrochloride and 4-methylaniline typically employs polar aprotic solvents (e.g., n-butanol, water) under reflux (90–100°C). Key parameters include:
- Molar ratio : A slight excess of 4-methylaniline (1.05–1.10 eq) ensures complete consumption of the chloropyridine substrate.
- Temperature : Reactions conducted at 90°C for 3–4 hours achieve >95% conversion, as monitored by HPLC.
- Workup : Neutralization with saturated NaHCO₃ (pH 7–8) precipitates the crude product, which is subsequently purified via activated charcoal (Darco KB) treatment in methanol.
Example Protocol (Adapted from):
A 2 L reactor charged with 4-chloro-3-pyridinesulfonamide hydrochloride (100 g, 0.44 mol) and 4-methylaniline (49.2 mL, 0.46 mol) in 500 mL H₂O was stirred at 90°C for 3 h. Post-reaction, the mixture was cooled, neutralized with NaHCO₃, and filtered. The solid was dissolved in methanol (1 L), treated with Darco KB (25 g), refluxed for 30 min, and filtered. Water (1.2 L) was added to the filtrate to precipitate 106.3 g (92% yield) of Intermediate A (purity: >99.8% by HPLC).
Challenges in Isomer Control
Substituting 3-methylaniline with 4-methylaniline may alter reaction kinetics due to steric and electronic effects. The para-methyl group could enhance nucleophilicity slightly compared to meta-substituted analogs, potentially reducing reaction time. However, crystallization behavior may differ, necessitating solvent optimization during workup.
Carbamoylation to N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide
Carbamoylation Reaction Mechanics
The second stage involves reacting Intermediate A with isopropyl isocyanate in the presence of a base (e.g., Na₂CO₃, Et₃N) to form the urea linkage. Critical factors include:
- Solvent selection : Acetone or acetonitrile maximizes solubility and minimizes side reactions.
- Stoichiometry : A 1.1–1.2 eq excess of isopropyl isocyanate ensures complete conversion.
- Temperature : Reflux conditions (55–60°C) for 4–6 hours are typical.
Example Protocol (Adapted from):
Intermediate A (100 g, 0.38 mol), Na₂CO₃ (40.3 g, 0.38 mol), and isopropyl isocyanate (35.6 g, 0.42 mol) in acetone (1 L) were refluxed for 5 h. The mixture was cooled, acidified to pH 4.3 with HCl, and filtered to yield 121 g (81.5%) of the title compound (purity: 98–99.9%).
Purity Enhancements and Scalability
Large-scale processes favor acetonitrile over acetone due to improved phase separation during workup. Acidification to pH 4.3 selectively precipitates the product while retaining unreacted reagents in solution. Trituration with cold methanol further elevates purity to >99.5%.
Comparative Data on Synthetic Methodologies
Mechanistic Insights and Side Reactions
NAS Reaction Pathway
The chloropyridine substrate undergoes displacement by 4-methylaniline’s amine group via a two-step addition-elimination mechanism. The electron-withdrawing sulfonamide group at position 3 activates the pyridine ring toward NAS, while the methyl group’s inductive effect slightly modulates reactivity.
Carbamoylation Side Products
Overuse of isopropyl isocyanate (>1.2 eq) risks forming bis-urea derivatives. Kinetic control via slow reagent addition mitigates this, as does maintaining temperatures below 60°C.
Chemical Reactions Analysis
Types of Reactions
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .
Scientific Research Applications
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular ion transport and its role as a diuretic.
Medicine: Widely used in clinical settings for the treatment of hypertension and edema.
Industry: Employed in the pharmaceutical industry for the development of diuretic medications.
Mechanism of Action
The compound exerts its effects by inhibiting the Na+/K+/2Cl- carrier system in the ascending loop of Henle in the kidney . This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and pressure . Additionally, it has antialdosteronergic properties, which further contribute to its diuretic effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₆H₂₀N₄O₃S
- Molecular Weight : 348.43 g/mol
- Melting Point : 163–164°C (similar to Torasemide; )

- Solubility : Insoluble in water; soluble in DMSO and DMF ().
- Log P : 1.76 (indicative of moderate lipophilicity; ).
- pKa : Acidic (5.92) and basic (4.20) groups, influencing ionization under physiological conditions ().
Synthesis :
The compound is synthesized via sulfonylation and urea-forming reactions, analogous to Torasemide. Key steps include coupling a 4-methylphenylamine derivative to a pyridine-sulfonyl chloride intermediate, followed by reaction with isopropyl isocyanate ().
Comparison with Structurally Similar Compounds
Torasemide and Its Derivatives
Table 1: Structural and Functional Comparison
Key Observations:
4′-Hydroxy Torasemide demonstrates reduced lipophilicity (due to hydroxylation) and enhanced solubility in aqueous media, impacting its pharmacokinetics .
Biological Activity :
- Torasemide inhibits the Na-K-2Cl symporter in the kidney’s thick ascending limb, a mechanism dependent on the sulfonamide and urea moieties. The 4-methylphenyl variant lacks clinical efficacy, likely due to suboptimal steric alignment with the target .
Synthetic Byproducts: Related Compounds B and C, with n-butylamino and ethylamino groups, respectively, arise from alternative isocyanate reagents during synthesis. These exhibit variable Log P values (Compound B: ~2.1; Compound C: ~1.3), influencing their retention in chromatographic analyses .
Comparison with Non-Pharmaceutical Sulfonamides
Table 2: Agricultural and Industrial Sulfonamides
Key Observations:
- Structural Divergence : Agricultural sulfonamides often incorporate heterocycles (e.g., triazine) or chloroacetamide groups, diverging from the pyridine-urea scaffold of pharmaceutical sulfonamides .
- Toxicity Profiles: Compounds like Chlorsulfuron exhibit environmental persistence and non-target toxicity, unlike Torasemide derivatives designed for rapid renal excretion .
Biological Activity
N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide, commonly known as Torsemide, is a sulfonamide derivative with significant biological activity, particularly in the field of pharmacology. This compound is primarily recognized for its potent diuretic effects, making it valuable in the treatment of conditions such as heart failure and hypertension. The following sections provide a comprehensive overview of its biological activity, including case studies, research findings, and data tables.
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 348.42 g/mol
- Melting Point : 163-164 °C
- Density : 1.3 ± 0.1 g/cm³
- Water Solubility : Soluble
Torsemide functions primarily as a loop diuretic, inhibiting the Na+-K+-2Cl− cotransporter in the thick ascending limb of the loop of Henle. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. Additionally, it exhibits anti-aldosterone effects which contribute to its therapeutic efficacy in managing fluid overload conditions.
Pharmacodynamics
The pharmacodynamics of Torsemide involve several key mechanisms:
- Diuretic Activity : Increases urine output by blocking sodium reabsorption.
- Vasodilation : Reduces systemic vascular resistance and preload.
- Electrolyte Balance : Alters the balance of electrolytes, particularly potassium and magnesium.
Case Studies
-
Heart Failure Management :
A study involving three dogs with advanced heart failure demonstrated that Torsemide was effective even in cases resistant to furosemide. The dogs showed improved clinical signs and reduced fluid retention following administration of Torsemide . -
Hypertension Treatment :
In a clinical trial involving patients with hypertension, Torsemide was found to significantly lower blood pressure compared to placebo. The study highlighted its effectiveness in patients who were previously unresponsive to other diuretics .
Research Findings
Recent research has explored the pharmacogenomics associated with Torsemide's efficacy and adverse effects. Variants in genes related to drug metabolism (e.g., UGT1A1) have been linked to variations in patient response and toxicity profiles .
Efficacy Data Table
| Study Type | Population | Dosage | Outcome |
|---|---|---|---|
| Clinical Trial | Hypertensive Patients | 10 mg daily | Significant BP reduction |
| Case Report | Canine Patients | Variable | Improved signs of heart failure |
| Pharmacogenomic Study | Diverse Patients | Standard Dosing | Genetic variants affecting response |
Q & A
Basic: What synthetic routes are commonly employed to synthesize N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide, and what are the critical reaction conditions?
Methodological Answer:
The compound is synthesized via sequential functionalization of the pyridine core. A typical route involves:
Sulfonamide Formation: Reacting 3-pyridinesulfonyl chloride with 4-(4-methylphenyl)amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide intermediate .
Urea Linkage Introduction: Coupling the intermediate with isopropylamine using carbonyldiimidazole (CDI) as an activating agent in dimethylformamide (DMF) at 60–70°C for 6–8 hours .
Critical Conditions:
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC .
Basic: What key physicochemical properties must be characterized for experimental design, and which techniques are recommended?
Methodological Answer:
Essential properties include:
Melting Point (Tm): 163–164°C (determined via differential scanning calorimetry) .
Solubility: Insoluble in water; soluble in DMSO (25 mg/mL) and DMF (30 mg/mL). Measured via saturation shake-flask method .
Log P (1.76): Determined using reverse-phase HPLC with a C18 column and octanol-water partitioning .
pKa Values: Acidic pKa = 4.20, basic pKa = 5.92 (measured via potentiometric titration in 50% methanol-water) .
Techniques: DSC for Tm, HPLC for Log P, and UV-Vis spectroscopy for solubility .
Advanced: How can a green HPLC method be validated for quantifying this compound in complex matrices, and what parameters ensure reliability?
Methodological Answer:
A validated HPLC method should include:
Column: C18 (250 × 4.6 mm, 5 µm) with mobile phase acetonitrile:phosphate buffer (pH 3.0, 45:55 v/v) at 1.0 mL/min .
Detection: UV at 254 nm.
Validation Parameters:
- Linearity: R² > 0.999 over 0.1–50 µg/mL.
- Precision: Intraday/interday RSD < 2%.
- Accuracy: 98–102% recovery via spiked samples.
- LOD/LOQ: ≤0.03 µg/mL and ≤0.1 µg/mL, respectively .
Greenness Assessment: Use AGREE or Eco-Scale metrics to minimize organic solvent use .
Advanced: How can contradictions in thermodynamic data (e.g., sublimation enthalpy) from independent studies be resolved?
Methodological Answer:
Discrepancies in phase transition enthalpies often arise from:
Sample Purity: Impurities > 1% skew results. Validate purity via HPLC (>99%) before calorimetry .
Methodology Differences: Compare data from static (e.g., Knudsen effusion) vs. dynamic (TGA) techniques. Static methods are more accurate for sublimation enthalpy .
Temperature Calibration: Use certified reference materials (e.g., indium for DSC) to calibrate instruments .
Example: If ΔHsub values vary by >5 kJ/mol, repeat measurements using adiabatic calorimetry and report uncertainty intervals .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) to enhance biological activity?
Methodological Answer:
Structural Modifications:
- Replace the isopropyl group with bulkier tert-butyl to assess steric effects on receptor binding.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methylphenyl moiety to modulate electronic properties .
Biological Assays:
- Screen derivatives for activity against target enzymes (e.g., carbonic anhydrase) using fluorometric assays.
- Compare IC50 values to establish SAR trends .
Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding affinities.
- Validate with MD simulations (AMBER) to assess stability of ligand-receptor complexes .
Basic: What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
NMR:
- ¹H NMR (DMSO-d6): Peaks at δ 8.45 (pyridine H2), δ 7.65 (aryl H), δ 1.25 (isopropyl CH3) .
- ¹³C NMR: Confirm carbonyl (165 ppm) and sulfonamide (125 ppm) groups .
FT-IR: Bands at 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), and 1150 cm⁻¹ (S=O sym) .
Advanced: How can stability studies under accelerated conditions inform storage and handling protocols?
Methodological Answer:
Forced Degradation: Expose the compound to:
- Heat: 40–60°C for 14 days (assess via HPLC purity).
- Light: 1.2 million lux-hours in a photostability chamber .
- Humidity: 75% RH at 25°C for 30 days.
Degradation Pathways: Hydrolysis of the urea linkage (pH-dependent) is a major route. Stabilize with lyophilization and desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

